REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][CH2:5][OH:6])[CH3:3].[CH2:7]1[O:9][CH2:8]1>O>[OH-:6].[OH:6][CH2:5][CH2:4][N+:2]([CH2:7][CH2:8][OH:9])([CH3:3])[CH3:1] |f:3.4|
|
Name
|
|
Quantity
|
267 g
|
Type
|
reactant
|
Smiles
|
CN(C)CCO
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
However, at the end of the nitrogen purge
|
Type
|
ADDITION
|
Details
|
about 4.5 grams of ethylenediamine were added
|
Type
|
WAIT
|
Details
|
no color change was observed after one month
|
Type
|
CUSTOM
|
Details
|
of standing at room temperature
|
Name
|
|
Type
|
|
Smiles
|
[OH-].OCC[N+](C)(C)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |